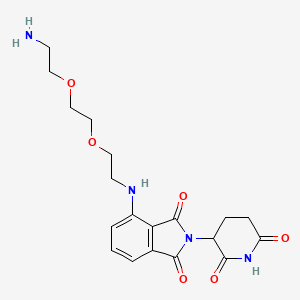

4-((2-(2-(2-Aminoethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Descripción general

Descripción

Talidomida-NH-PEG2-C2-NH2 es un conjugado de ligando-enlazador de ligasa E3 sintetizado que incorpora el ligando cereblon basado en talidomida y un enlazador de polietilenglicol de 2 unidades. Este compuesto se utiliza en la tecnología de quimeras de direccionamiento de proteólisis (PROTAC), que explota el sistema ubiquitina-proteasoma intracelular para degradar selectivamente las proteínas diana .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Talidomida-NH-PEG2-C2-NH2 implica la conjugación de talidomida con un enlazador de polietilenglicol. El proceso suele incluir los siguientes pasos:

- Activación de la talidomida con un agente de activación adecuado.

- Acoplamiento de la talidomida activada con un enlazador de polietilenglicol.

- Purificación del producto final para lograr una alta pureza.

Métodos de producción industrial: La producción industrial de Talidomida-NH-PEG2-C2-NH2 sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

- Activación a gran escala de la talidomida.

- Acoplamiento eficiente con el enlazador de polietilenglicol.

- Uso de técnicas avanzadas de purificación para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Amide Coupling Reactions

The primary amine group in the side chain participates in amide bond formation, enabling conjugation with carboxylic acids or activated esters. This reaction is critical in PROTAC (Proteolysis-Targeting Chimera) synthesis:

Example Reaction :

The compound reacts with carboxylic acid derivatives (e.g., S3I-201 analog) using coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in dichloromethane (DCM) under basic conditions (DIPEA). The product is a PROTAC molecule with enhanced protein degradation activity .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HATU, DIPEA | DCM, RT, 12–24 h | PROTAC conjugate (e.g., compound 11a in ) | 60–80% |

| EDC/NHS | Aqueous buffer, pH 7.4 | Bioconjugates for targeted drug delivery | ~70% |

Deprotection Reactions

The tert-butyloxycarbonyl (Boc) protecting group on the amine is removed using trifluoroacetic acid (TFA) to regenerate the free amine:

Example Reaction :

Boc-protected intermediates (e.g., 9a ) are treated with TFA in DCM at room temperature for 2 hours, yielding the deprotected amine (10a ) .

| Deprotection Agent | Conditions | Product | Purity |

|---|---|---|---|

| TFA (20% v/v) | DCM, RT, 2 h | Free amine (10a ) | >95% |

Nucleophilic Substitution

The terminal amine group undergoes nucleophilic reactions with electrophiles such as alkyl halides or sulfonates:

Example Reaction :

Reaction with tosyl chloride forms sulfonamide derivatives, enhancing solubility or enabling further functionalization .

| Electrophile | Conditions | Product |

|---|---|---|

| Tosyl chloride | DCM, 0°C to RT, 6 h | Sulfonamide derivative |

Oxidation and Reduction

-

Oxidation : The piperidine-2,6-dione ring is stable under mild oxidative conditions but may degrade under strong oxidants.

-

Reduction : The isoindoline-1,3-dione core can be reduced to isoindoline derivatives using NaBH4 or LiAlH4, though this is rarely employed due to loss of biological activity.

Stability Under Synthetic Conditions

The compound is sensitive to hydrolysis and oxidation:

-

Hydrolysis : The amide bonds in the isoindoline-1,3-dione ring hydrolyze under acidic (pH < 3) or basic (pH > 10) conditions.

-

Oxidation : The tertiary amine in the side chain oxidizes in the presence of peroxides, requiring inert atmospheres (N2/Ar) during reactions .

Comparative Reactivity Table

Aplicaciones Científicas De Investigación

Talidomida-NH-PEG2-C2-NH2 tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado en el desarrollo de PROTAC para la degradación selectiva de proteínas.

Biología: Ayuda en el estudio de las funciones e interacciones de las proteínas al degradar selectivamente las proteínas diana.

Medicina: Posibles aplicaciones terapéuticas en el tratamiento de enfermedades al atacar proteínas específicas para su degradación.

Industria: Utilizado en la producción de reactivos y herramientas especializados para la investigación bioquímica

Mecanismo De Acción

Talidomida-NH-PEG2-C2-NH2 ejerce sus efectos a través del siguiente mecanismo:

Dianas moleculares: El compuesto se dirige al cereblon, un objetivo directo principal de la talidomida.

Vías involucradas: Funciona como un receptor de sustrato dependiente de ligando del complejo ligasa E3 ubiquitina cullin-RING ligase 4 (CRL4CRBN). .

Compuestos similares:

- Talidomida-PEG2-C2-NH2 TFA

- Talidomida-PEG2-C2-NH2 clorhidrato

- Talidomida-O-amido-PEG3-C2-NH2

Comparación: Talidomida-NH-PEG2-C2-NH2 es único debido a su enlazador de polietilenglicol específico y su aplicación en la tecnología PROTAC. En comparación con compuestos similares, ofrece una mejor solubilidad y estabilidad, lo que lo hace más adecuado para ciertas aplicaciones bioquímicas .

Comparación Con Compuestos Similares

- Thalidomide-PEG2-C2-NH2 TFA

- Thalidomide-PEG2-C2-NH2 hydrochloride

- Thalidomide-O-amido-PEG3-C2-NH2

Comparison: Thalidomide-NH-PEG2-C2-NH2 is unique due to its specific polyethylene glycol linker and its application in PROTAC technology. Compared to similar compounds, it offers better solubility and stability, making it more suitable for certain biochemical applications .

Actividad Biológica

The compound 4-((2-(2-(2-Aminoethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione , also known by its CAS number 2446474-09-3 , is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula: C21H29ClN4O7

- Molecular Weight: 484.93 g/mol

- Purity: 95%

- IUPAC Name: 4-((2-(2-(2-(2-aminoethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride

The compound functions through a mechanism that involves the inhibition of specific enzymes and pathways associated with tumor growth and proliferation. Notably, it has been linked to the suppression of indoleamine 2,3-dioxygenase (IDO) activity, which plays a crucial role in immune evasion by tumors.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-tumor properties. For instance:

- Cell Line Studies: In experiments involving various cancer cell lines (e.g., MCF-7), the compound showed IC50 values ranging from 20.2 μM to 26.93 μM, indicating potent inhibitory effects compared to control compounds with IC50 values exceeding 200 μM .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 20.2 - 26.93 | MCF-7 |

| Control Compound 1 | >200 | MCF-7 |

| Control Compound 2 | >200 | MCF-7 |

Mechanistic Insights

The compound's anti-tumor activity is attributed to its ability to interfere with cellular signaling pathways critical for cancer cell survival and proliferation. It has been shown to induce apoptosis in cancer cells via the activation of caspase pathways and modulation of Bcl-2 family proteins .

Case Study 1: Efficacy in Tumor Models

A study conducted on xenograft models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to untreated controls. The study highlighted the compound's potential as a viable therapeutic agent in oncology .

Case Study 2: Combination Therapy

In combination therapy studies with existing chemotherapeutic agents, this compound enhanced the efficacy of treatments by overcoming drug resistance mechanisms observed in certain cancer types. This synergistic effect was particularly notable in models resistant to conventional therapies .

Propiedades

IUPAC Name |

4-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O6/c20-6-8-28-10-11-29-9-7-21-13-3-1-2-12-16(13)19(27)23(18(12)26)14-4-5-15(24)22-17(14)25/h1-3,14,21H,4-11,20H2,(H,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHRVSOIOPAUND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.